1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine is a complex organic compound that features a piperidine ring linked to a phenyl-substituted dihydropyran moiety through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine typically involves the following steps:
Formation of the 3,4-dihydro-2H-pyran ring: This can be achieved through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by Grubbs’ catalysts.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Linking the dihydropyran to the piperidine ring: This step involves the reaction of the phenyl-substituted dihydropyran with an ethoxy group, followed by the attachment to the piperidine ring through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted piperidine and dihydropyran derivatives
Scientific Research Applications
1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine involves its interaction with specific molecular targets. The phenyl-substituted dihydropyran moiety may interact with hydrophobic pockets in enzymes or receptors, while the piperidine ring can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the phenyl and piperidine substitutions.
2,3-Dihydro-4H-pyran: Another analog with a different hydrogenation pattern.
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: A related compound with additional functional groups.
Uniqueness: 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine is unique due to its combination of a piperidine ring and a phenyl-substituted dihydropyran moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89965-08-2 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-[(4-phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl]piperidine |
InChI |
InChI=1S/C18H25NO2/c1-3-7-16(8-4-1)17-9-13-20-18(15-17)21-14-12-19-10-5-2-6-11-19/h1,3-4,7-9,13,17-18H,2,5-6,10-12,14-15H2 |
InChI Key |
VWSCIJTYVPSWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2CC(C=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.